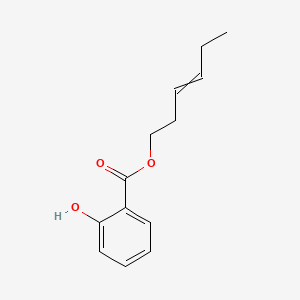

cis-3-Hexenyl salicylate

描述

Historical Context and Evolution of Research on cis-3-Hexenyl Salicylate (B1505791)

Initially, research on cis-3-Hexenyl salicylate was predominantly centered on its olfactory properties for the fragrance and flavor industries. pellwall.comchemimpex.com It was identified as a material with a fresh, green-floral scent. pellwall.com Early literature from the mid-20th century provided descriptions of its scent profile, though its broader biological significance was not yet fully appreciated. pellwall.com

In the 1970s, investigations in Japan into pigmented cosmetic dermatitis led to the testing of numerous fragrance materials, including salicylates. taylorfrancis.com This marked a shift towards understanding the compound's interaction with biological systems, albeit from a dermatological perspective. taylorfrancis.comnih.gov

The latter part of the 20th century and the early 21st century saw a significant evolution in the study of this compound. Research began to uncover its role as a volatile organic compound (VOC) involved in plant-insect interactions. ebi.ac.uk This was driven by the broader interest in chemical ecology and the discovery that plants release specific VOCs in response to herbivory to defend themselves. tandfonline.comnih.gov Studies identified that herbivore-induced plant volatiles (HIPVs), such as salicylates, can attract natural enemies of herbivores. tandfonline.com

Significance of this compound in Chemical Ecology and Plant Signal Transduction

This compound is a key player in the complex communication network between plants and insects. It is recognized as a herbivore-induced plant volatile (HIPV), a class of compounds released by plants upon attack by herbivores. tandfonline.com These volatiles serve as crucial signals in the environment, influencing the behavior of both herbivores and their natural enemies. ebi.ac.uktandfonline.com

The release of this compound and other related salicylates can act as an indirect defense mechanism for the plant. researchgate.net By attracting predatory or parasitic insects that prey on the herbivores, the plant can reduce the pest load. chemimpex.comtandfonline.com This tritrophic interaction (plant-herbivore-natural enemy) is a cornerstone of chemical ecology.

Furthermore, this compound is involved in plant-plant communication. ebi.ac.uk When a plant is damaged, the emitted volatiles can be perceived by neighboring plants, which can then prime their own defense systems in anticipation of a potential threat. nih.gov This priming effect allows for a faster and stronger defense response when the neighboring plant is subsequently attacked. nih.gov

Within the plant, the signaling pathway involving salicylic (B10762653) acid and its derivatives, like methyl salicylate, is well-established in inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense against pathogens. researchgate.netresearchgate.net While the direct role of this compound in SAR is an area of ongoing research, its connection to the salicylic acid pathway suggests its involvement in these complex signaling cascades that regulate plant defense. researchgate.net

Current Research Landscape and Key Unanswered Questions Pertaining to this compound

The current research on this compound is multifaceted, spanning from its application in sustainable agriculture to its intricate role in molecular biology.

Interactive Data Table: Research Focus on this compound

| Research Area | Key Findings and Applications |

| Pest Management | Investigated as a component in strategies to attract beneficial insects for biological pest control. chemimpex.com |

| Plant Defense Mechanisms | Studied for its role in inducing and priming plant defenses against herbivores. ebi.ac.ukresearchgate.net |

| Chemical Signaling | Explored as a signal molecule in both inter-plant and intra-plant communication. ebi.ac.uknih.gov |

| Fragrance and Cosmetics | Continued use in fragrances, with ongoing research into its allergenic potential. taylorfrancis.comnih.govresearchgate.net |

Despite the progress, several key questions remain unanswered:

Precise Molecular Mechanisms: The exact receptors and downstream signaling components that perceive this compound in both plants and insects are not fully elucidated. Understanding these mechanisms is crucial for a complete picture of its function.

Synergistic and Antagonistic Effects: How this compound interacts with the complex blend of other VOCs released by plants is still being investigated. The synergistic or antagonistic effects of these blends on insect behavior and plant responses are of significant interest.

Ecological Relevance in Different Ecosystems: The effectiveness of this compound as a signaling molecule likely varies depending on the plant species, the herbivore, and the environmental context. More field research is needed to understand its ecological relevance in diverse natural and agricultural settings.

Biosynthetic Pathway Regulation: While it is known that this compound is derived from salicylic acid and cis-3-hexenol, the specific enzymes and regulatory networks controlling its biosynthesis in response to different stimuli are not fully characterized.

Future research will likely focus on these areas, employing advanced techniques in molecular biology, analytical chemistry, and ecology to unravel the remaining mysteries surrounding this versatile compound.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

65405-77-8 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC 名称 |

[(E)-hex-3-enyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9,14H,2,7,10H2,1H3/b4-3+ |

InChI 键 |

IEPWIPZLLIOZLU-ONEGZZNKSA-N |

SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

手性 SMILES |

CC/C=C/CCOC(=O)C1=CC=CC=C1O |

规范 SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1O |

密度 |

1.052 - 1.067 |

其他CAS编号 |

65405-77-8 |

物理描述 |

Liquid Clear colorless liquid / Green balsamic |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Practically insoluble or insoluble Freely soluble (in ethanol) |

同义词 |

3-hexenyl salicylate 3-hexenyl salicylate, (E)-isomer cis-3-hexenyl salicylate |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Cis 3 Hexenyl Salicylate

Precursor Identification and Biogenetic Origin of cis-3-Hexenyl Salicylate (B1505791)

The formation of cis-3-Hexenyl salicylate relies on the availability of its two fundamental components, the alcohol cis-3-Hexenol and the phenolic compound salicylic (B10762653) acid. The biosynthesis of each of these precursors occurs via separate and complex pathways in plants.

The alcohol moiety, cis-3-Hexenol, is a member of a group of compounds known as green leaf volatiles (GLVs). mdpi.com These C6-volatiles are responsible for the characteristic "green" scent of freshly cut grass and damaged plant leaves. nih.govhilarispublisher.com The biosynthesis of cis-3-Hexenol is a rapid process initiated by tissue damage and involves a cascade of enzymatic reactions within the lipoxygenase (LOX) pathway. nih.govoup.com

The lipoxygenase (LOX) pathway is the primary route for the production of C6-volatiles. nih.gov This pathway utilizes polyunsaturated fatty acids, primarily linolenic and linoleic acids, as its initial substrates. hilarispublisher.comoup.com When plant tissues are damaged, these fatty acids are released from cell membranes. uga.edu The first key enzyme in the pathway, lipoxygenase (LOX), catalyzes the peroxidation of these fatty acids. oup.com Specifically, 13-lipoxygenase acts on linolenic acid to form 13-hydroperoxylinolenic acid, the precursor to C6 aldehydes. oup.comkyoto-u.ac.jp This oxygenation step is the gateway to a variety of oxylipins, which are involved in plant defense and signaling. mdpi.comoup.com

Following the initial oxygenation by LOX, the resulting hydroperoxide is rapidly cleaved by a second enzyme, hydroperoxide lyase (HPL). nih.govgoogle.com This cleavage reaction splits the fatty acid chain, yielding a C6 aldehyde and a C12 oxoacid. kyoto-u.ac.jp In the case of 13-hydroperoxylinolenic acid, HPL action produces cis-3-hexenal (B147320). uga.edukyoto-u.ac.jpwikipedia.org This aldehyde, also known as leaf aldehyde, is a major component of the initial burst of volatiles from wounded leaves. wikipedia.org

The final step in the formation of the alcohol moiety is the reduction of the aldehyde. The enzyme alcohol dehydrogenase (ADH) catalyzes the conversion of cis-3-hexenal to cis-3-hexenol (leaf alcohol). hilarispublisher.comkyoto-u.ac.jpgoogle.com This reduction step is crucial for diversifying the profile of green leaf volatiles. hilarispublisher.comuga.edu

Table 1: Key Enzymes in the Biosynthesis of cis-3-Hexenol

| Enzyme | Abbreviation | Substrate | Product | Pathway Step |

| Lipoxygenase | LOX | Linolenic Acid | 13-Hydroperoxylinolenic Acid | Oxygenation of fatty acid oup.com |

| Hydroperoxide Lyase | HPL | 13-Hydroperoxylinolenic Acid | cis-3-Hexenal | Cleavage of hydroperoxide nih.govgoogle.com |

| Alcohol Dehydrogenase | ADH | cis-3-Hexenal | cis-3-Hexenol | Reduction of aldehyde to alcohol hilarispublisher.comuga.edu |

Salicylic acid (SA) is a critical phytohormone involved in various plant processes, most notably in mediating defense responses against pathogens. mdpi.comnsf.gov Plants synthesize SA from the precursor chorismate, which is derived from the shikimate pathway. mdpi.com Two distinct pathways have been identified for SA biosynthesis: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgresearchgate.net The prominence of each pathway can vary significantly between different plant species. frontiersin.org

In many plants, including the model organism Arabidopsis thaliana, the isochorismate synthase (ICS) pathway is the primary route for pathogen-induced SA synthesis, accounting for over 90% of production. mdpi.comnsf.gov The pathway begins in the chloroplasts, where the enzyme isochorismate synthase (ICS) converts chorismate into its isomer, isochorismate. nsf.govfrontiersin.org

Recent research has further elucidated the subsequent steps in Arabidopsis. Isochorismate is transported from the chloroplast to the cytosol. biorxiv.org In the cytosol, the enzyme PBS3, an amino acid-conjugating enzyme, attaches glutamate (B1630785) to isochorismate, forming isochorismate-9-glutamate. nsf.govbiorxiv.org This unstable compound is then converted to salicylic acid, a process that can occur spontaneously or be accelerated by the enzyme EPS1. nsf.gov

The second route to salicylic acid begins with the amino acid phenylalanine, which is also derived from chorismate. biorxiv.org The key enzyme in this pathway is phenylalanine ammonia-lyase (PAL), which converts phenylalanine into trans-cinnamic acid. mdpi.comfrontiersin.org From trans-cinnamic acid, the pathway to salicylic acid is thought to proceed via intermediates such as benzoic acid, which is then hydroxylated to form SA. biorxiv.orgacs.org

While the ICS pathway is dominant in some species, the PAL pathway is the main route in others, such as in tobacco leaves infected with the Tobacco mosaic virus. jst.go.jp In certain plants like soybean, both the PAL and ICS pathways have been shown to be equally important and function cooperatively to accumulate SA for defense responses. frontiersin.orgnih.gov This indicates that the two pathways, while distinct, can intersect to contribute to the plant's total pool of salicylic acid.

Table 2: Key Pathways and Enzymes in the Biosynthesis of Salicylic Acid

| Pathway | Key Enzyme(s) | Precursor | Key Intermediate(s) | Final Product |

| Isochorismate Synthase (ICS) Pathway | Isochorismate Synthase (ICS), PBS3 | Chorismate | Isochorismate, Isochorismate-9-glutamate | Salicylic Acid nsf.gov |

| Phenylalanine Ammonia-Lyase (PAL) Pathway | Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | trans-Cinnamic Acid, Benzoic Acid | Salicylic Acid biorxiv.org |

Biosynthesis of the Salicylic Acid Moiety

The formation of this compound in plants is achieved through the esterification of cis-3-Hexenol with Salicylic Acid. nih.govscentree.co This process joins a C6 green leaf volatile (GLV), derived from the lipoxygenase (LOX) pathway, with a phenolic acid central to plant defense signaling.

Enzymatic Mechanisms and Characterization of this compound Synthesis

The specific enzyme responsible for the direct synthesis of this compound has not yet been isolated and functionally characterized in the scientific literature. However, based on the known biosynthesis of other volatile esters, the reaction is hypothesized to be catalyzed by an acyltransferase belonging to the BAHD superfamily. nih.govwikipedia.org

Identification and Functional Elucidation of Relevant Ester Transferases

The BAHD family of acyltransferases are Coenzyme A (CoA)-dependent enzymes that catalyze the formation of a wide array of plant secondary metabolites, including volatile esters. wikipedia.org These enzymes typically utilize an activated acyl-CoA donor, such as benzoyl-CoA or salicyl-CoA, and transfer the acyl group to an alcohol acceptor. wikipedia.org While a specific this compound Synthase remains to be identified, several closely related BAHD acyltransferases have been characterized, providing a functional model for its biosynthesis:

Acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT): An enzyme identified in Arabidopsis thaliana belongs to the BAHD family and is responsible for producing the green leaf volatile (Z)-3-hexenyl acetate (B1210297) by transferring an acetyl group from acetyl-CoA to cis-3-hexen-1-ol (B126655). nih.gov

Benzoyl-CoA:Benzyl (B1604629) Alcohol Benzoyltransferase (BEBT): Characterized from Clarkia breweri, this enzyme synthesizes benzyl benzoate (B1203000) and demonstrates the ability of BAHD transferases to use benzoyl-CoA as a substrate. nih.gov

Alcohol Acyltransferases (AATs): Enzymes from various fruits, such as apricot and grape, have been shown to be BAHD acyltransferases responsible for producing C6 esters like (Z)-3-hexenyl acetate from their corresponding alcohols. brocku.cafrontiersin.org

These examples strongly suggest that a yet-to-be-identified BAHD-family enzyme, capable of utilizing a salicyl-CoA donor and a cis-3-Hexenol acceptor, is responsible for this compound formation in plants like carnation (Dianthus caryophyllus). nih.govresearchgate.net

Kinetic and Mechanistic Studies of this compound Synthase Activity

As the specific synthase for this compound has not been functionally isolated, no direct kinetic or mechanistic studies are available for this enzyme. However, kinetic data from related and well-characterized BAHD acyltransferases that utilize similar substrates can provide insight into the potential catalytic efficiency of such an enzyme.

Table 1: Kinetic Properties of Characterized BAHD Acyltransferases Related to Volatile Ester Synthesis

| Enzyme | Source Organism | Substrates | Product | Km (μM) | Reference |

|---|---|---|---|---|---|

| CHAT (At3g03480) | Arabidopsis thaliana | acetyl-CoA | (Z)-3-Hexenyl acetate | 10.5 | nih.gov |

| cis-3-Hexen-1-ol | 165 | ||||

| BEBT | Clarkia breweri | Benzoyl-CoA & Benzyl alcohol | Benzyl benzoate | Specific Activity: 17.1 nkat mg-1 | nih.gov |

| Acetyl-CoA & Benzyl alcohol | Benzyl acetate | Specific Activity: 1.4 nkat mg-1 |

This data indicates that these enzymes exhibit Michaelis-Menten kinetics and have affinities for their substrates in the micromolar range, a common feature for enzymes involved in secondary metabolism. nih.gov

Regulatory Mechanisms of this compound Biosynthesis in Plants

The biosynthesis of this compound is tightly regulated as part of the plant's broader defense and signaling networks. This regulation occurs at the transcriptional level of the biosynthetic genes and is integrated with major plant hormone signaling pathways.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The expression of genes involved in the this compound pathway is induced by various stimuli, particularly wounding and herbivory. nih.govplos.org Regulation occurs at two key points: the synthesis of the precursors and the final esterification step.

Precursor Pathway Regulation: The availability of cis-3-Hexenol is dependent on the lipoxygenase (LOX) pathway, with key genes like lipoxygenase (LOX) and hydroperoxide lyase (HPL) being rapidly upregulated upon damage. plos.orgmdpi.com Similarly, the synthesis of salicylic acid is controlled by the expression of genes like isochorismate synthase (ICS). nih.gov

Acyltransferase Gene Regulation: The expression of the final ester-forming alcohol acyltransferases (AATs) is also transcriptionally controlled. Studies on AAT gene promoters in various plants have identified cis-acting regulatory elements that respond to light, temperature, and hormones, indicating a complex regulatory network. frontiersin.orgfrontiersin.org For example, microarray analyses in maize and Arabidopsis have shown that exposure to green leaf volatiles like (Z)-3-hexenol can itself trigger significant changes in the expression of hundreds of genes, including those involved in defense and signaling. plos.orgnih.gov

Hormonal Crosstalk and Signaling Network Integration (e.g., Jasmonates, Ethylene (B1197577), Salicylic Acid)

The formation of this compound is a clear example of hormonal crosstalk, as its precursors are products of two distinct, and often antagonistic, defense pathways.

Jasmonates (JA) and Ethylene (ET): These hormones are primary regulators of defense against wounding and necrotrophic pathogens. Their signaling pathways strongly induce the LOX pathway, leading to the production of green leaf volatiles, including the precursor cis-3-Hexenol. frontiersin.org

Salicylic Acid (SA): SA is the key hormone for defense against biotrophic pathogens and is also the direct precursor for the salicylate moiety of the final molecule. frontiersin.orgnih.gov

Integration: The synthesis of volatile esters is directly influenced by these hormones. In apricot, the promoter regions of AAT genes contain response elements for ABA, MeJA, and SA, suggesting these hormones can directly modulate their expression. frontiersin.org In apple, SA and MeJA have been shown to enhance the production of aroma-related esters. frontiersin.org Furthermore, (Z)-3-hexenol itself can be integrated into stress signaling networks, for instance by influencing ABA glucosylation in tea plants during drought and cold stress, showcasing a feedback and integration loop. nih.gov This intricate network allows the plant to fine-tune its metabolic response, producing specific compounds like this compound in response to complex environmental cues.

Subcellular Compartmentalization of this compound Biosynthesis and Storage

The biosynthesis of this compound involves multiple subcellular compartments, reflecting the origins of its precursors.

Precursor Synthesis: The biosynthesis of salicylic acid primarily occurs in the chloroplast . nih.gov The C6 volatile precursor, cis-3-Hexenol, originates from linolenic acid released from plastid membranes, with the initial enzymatic steps catalyzed by LOX and HPL also being associated with chloroplasts. nih.govnih.gov

Final Esterification Step: The final synthesis of volatile esters is largely considered a cytosolic process. nih.govoup.com This is supported by immunolocalization studies of related enzymes, such as S-adenosyl-l-methionine:benzoic acid carboxyl methyltransferase (BAMT) in snapdragon flowers, which was found to be a cytosolic enzyme. nih.govoup.comresearchgate.net It is therefore hypothesized that the final esterification of cis-3-Hexenol with an activated form of salicylic acid (e.g., salicyl-CoA) occurs in the cytoplasm, where both substrates are available.

Storage and Emission: The synthesis and storage of plant volatiles are often localized to the epidermal cells of tissues like petals and leaves. nih.govoup.com This strategic placement facilitates the rapid release of these lipophilic compounds into the atmosphere upon synthesis, where they can act as signaling molecules. nih.gov In some plants, specialized structures like glandular trichomes serve as major sites of volatile synthesis and storage. nih.gov

Ecological and Biological Roles of Cis 3 Hexenyl Salicylate in Non Human Systems

Role of cis-3-Hexenyl Salicylate (B1505791) in Plant Defense Mechanisms

Plants have developed sophisticated defense systems to counteract threats from their environment. These defenses can be direct, affecting the attacker itself, or indirect, involving the recruitment of the attacker's natural enemies. Cis-3-Hexenyl salicylate and related compounds are key players in orchestrating these defense responses.

Plants possess inducible defense mechanisms that provide broad-spectrum and long-lasting protection against pathogens. Two of the most well-characterized of these are Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR). core.ac.ukarccjournals.com

Systemic Acquired Resistance (SAR) is typically activated after a localized infection by a necrotizing pathogen. core.ac.ukarccjournals.com A key signaling molecule in the SAR pathway is salicylic (B10762653) acid (SA). core.ac.ukbayer.com Following an initial attack, SA levels increase, leading to the expression of a battery of defense-related genes, including those for pathogenesis-related (PR) proteins. core.ac.uk This response confers heightened resistance to a broad range of pathogens in distal, uninfected parts of the plant. arccjournals.combayer.com While this compound itself is an ester of salicylic acid, the volatile methyl salicylate (MeSA) has been shown to act as an airborne signal that can induce SAR in neighboring plants. arccjournals.comebi.ac.uk

Induced Systemic Resistance (ISR) is often initiated by non-pathogenic, root-colonizing microbes, such as plant growth-promoting rhizobacteria (PGPR). bayer.comnih.gov Unlike SAR, the ISR pathway is generally considered to be independent of salicylic acid and instead relies on signaling by jasmonic acid (JA) and ethylene (B1197577). nih.govfrontiersin.org However, some studies suggest that both SA and JA/ET signaling pathways can be involved in inducing ISR. frontiersin.org ISR enhances the plant's defensive capacity against a variety of pathogens and even some insect herbivores. nih.gov

Compounds related to this compound, such as cis-3-hexenyl acetate (B1210297), can "prime" a plant's defenses. This priming effect means that the plant will have a faster and stronger defense response when subsequently attacked. nih.gov For example, maize plants exposed to green leaf volatiles (GLVs) like (Z)-3-hexen-1-ol, (Z)-3-hexenal, or (Z)-3-hexenyl acetate showed increased emission of herbivore-induced plant volatiles (HIPVs) upon damage by caterpillars, leading to a stronger attraction of parasitic wasps. nih.gov

| Defense Pathway | Typical Inducer | Key Signaling Molecule(s) | Role of Salicylate-Related Compounds |

| Systemic Acquired Resistance (SAR) | Necrotizing pathogens | Salicylic Acid (SA) | Methyl salicylate can act as an airborne signal to induce SAR in other plants. arccjournals.comebi.ac.uk |

| Induced Systemic Resistance (ISR) | Plant Growth-Promoting Rhizobacteria (PGPR) | Jasmonic Acid (JA), Ethylene | Generally SA-independent, but some interplay exists. nih.govfrontiersin.org |

This compound and similar compounds can directly deter or harm herbivores and pathogens.

Volatile compounds released by plants can significantly influence the behavior of herbivorous insects. Cis-3-hexenyl acetate, a related green leaf volatile, has been shown to be attractive to certain insects, such as the parasitoid Campoletis chlorideae, which preys on the cotton bollworm. researchgate.net However, the response of insects to these volatiles can be complex and dose-dependent. researchgate.net In some cases, these compounds can act as repellents. For instance, research has shown that cis-3-hexenyl benzoate (B1203000) has repellent properties against the brown marmorated stink bug and the green stink bug. foreverest.net Furthermore, feeding and oviposition by the brown marmorated stink bug on peach trees led to a decrease in the emission of cis-3-hexenyl acetate, which could potentially make the plant less attractive to further herbivory. researchgate.net

Plant-derived compounds, including those related to this compound, can exhibit antimicrobial properties, helping to protect the plant from disease-causing microorganisms. While direct studies on the antimicrobial activity of this compound against phytopathogens are limited, research on related compounds and plant extracts containing them suggests a potential role. For example, green-odor compounds like trans-2-hexenal (B146799) and cis-3-hexenal (B147320) have demonstrated antifungal activity against the rice blast fungus, Magnaporthe oryzae. researchgate.net Additionally, extracts from various plants containing a range of volatile compounds have shown effectiveness against both bacterial and fungal pathogens. frontiersin.orgnih.gov The antimicrobial action of these compounds often involves disrupting the cell membranes of the microbes. foreverest.net

| Compound/Extract | Target Organism | Observed Effect |

| cis-3-Hexenyl benzoate | Brown marmorated stink bug, Green stink bug | Repellent. foreverest.net |

| trans-2-hexenal, cis-3-hexenal | Magnaporthe oryzae (rice blast fungus) | Growth suppression. researchgate.net |

| Salsola kali ethanolic extract | Fusarium oxysporum, Rhizoctonia solani, Pectobacterium spp. | Antifungal and antibacterial activity. nih.gov |

One of the most crucial roles of herbivore-induced plant volatiles (HIPVs) is the attraction of natural enemies of the herbivores, a phenomenon known as indirect defense. nih.govicrisat.org

When a plant is attacked by an herbivore, it releases a specific blend of volatile organic compounds, which can include esters of salicylic acid and various green leaf volatiles. icrisat.orgsmolecule.com This chemical plume serves as a distress signal, guiding predators and parasitoids to the location of their prey. nih.govnih.gov For example, cis-3-hexenyl acetate is known to attract parasitoid wasps. biotaxa.org The composition of the volatile blend can be highly specific and can convey detailed information about the attacking herbivore, allowing for a targeted response from the natural enemies. usp.br Research has shown that synthetic analogs of these plant volatiles can be used to attract natural enemies and enhance pest control in agricultural settings. researchgate.net For instance, dispensing cis-3-hexenyl acetate in a field setting has been shown to attract beneficial insects. researchgate.net

| Volatile Compound | Attracted Natural Enemy | Herbivore Prey |

| cis-3-Hexenyl acetate | Campoletis chlorideae (parasitoid wasp) | Helicoverpa armigera (cotton bollworm) researchgate.net |

| (Z)-3-hexen-1-ol, (Z)-hexenyl acetate, methyl salicylate | Macrolophus pygmaeus (predatory bug) | Various pests including aphids and caterpillars. nih.gov |

| (Z)-3-hexenol, linalool, cis-α-bergamotene | Geocoris pallens (predatory bug) | Generalist predator of various herbivores. usp.br |

Influence on Natural Enemy Attraction (Indirect Defense)

Tritrophic Interactions Mediated by this compound

Tritrophic interactions involve three trophic levels: a plant, a herbivore that feeds on the plant, and a predator or parasitoid that feeds on the herbivore. The release of herbivore-induced plant volatiles (HIPVs) by the plant is a key mechanism in these interactions, serving as a "cry for help" to attract the natural enemies of the attacking herbivores. theoryofpaul.netnih.gov

When a plant is damaged by an insect herbivore, it releases a blend of volatile organic compounds (VOCs), which can include this compound and its precursors like cis-3-hexenol and cis-3-hexenyl acetate. foreverest.nettandfonline.com These volatiles act as chemical cues for predators and parasitoids, guiding them to the location of their prey. theoryofpaul.nettandfonline.comnih.gov For instance, research has shown that various natural enemies are attracted to specific HIPVs. nih.gov The attraction of these beneficial insects helps to reduce the population of herbivorous pests, thus providing an indirect defense mechanism for the plant. theoryofpaul.netnih.gov

The composition of the volatile blend is often specific to the type of herbivore, allowing for a targeted response from the third trophic level. While this compound itself is part of this complex bouquet, related compounds like methyl salicylate and cis-3-hexenyl acetate have been specifically identified as attractants for beneficial insects such as predatory mites and parasitic wasps. nih.govebi.ac.uk However, it is important to note that some herbivores have also evolved to use these same cues to locate their host plants, creating a complex ecological dynamic. theoryofpaul.netnih.gov For example, a blend of volatiles including cis-3-hexenyl acetate and methyl salicylate can attract the Colorado potato beetle. theoryofpaul.netnih.gov

This compound as a Plant Volatile Signaling Molecule

This compound and related green leaf volatiles are crucial signaling molecules in the communication between and within plants. They are involved in priming plant defenses and inducing systemic resistance against various threats.

Plants are not passive organisms; they can communicate with each other through the release of airborne chemical signals. When a plant is attacked by herbivores or pathogens, it emits VOCs that can be perceived by neighboring plants. nih.govuu.nl This "eavesdropping" allows the receiving plants to prepare their own defenses before an attack even occurs, a phenomenon known as priming. nih.govmdpi.com

Green leaf volatiles, including precursors to this compound like (Z)-3-hexenol and (Z)-3-hexenyl acetate, are key players in this inter-plant communication. tandfonline.comnih.gov Studies on various plant species, including lima bean (Phaseolus lunatus), maize (Zea mays), and hybrid poplar, have demonstrated that exposure to these volatiles can prime the defense responses of undamaged neighbors. thefrostlab.comusp.brnih.gov For example, lima bean plants exposed to volatiles from damaged neighbors show enhanced defense responses. nih.gov Similarly, maize seedlings pre-exposed to GLVs produce significantly higher levels of jasmonic acid (JA), a key defense hormone, and volatile sesquiterpenes upon subsequent simulated herbivory. nih.gov

This priming does not necessarily mean that the receiving plant immediately activates its full suite of defenses, which can be metabolically costly. Instead, the plant enters a state of alert, allowing for a faster and stronger defense response once an actual attack begins. nih.govmdpi.com The variability in the quality and quantity of the VOC bouquet released can have substantial effects on the effectiveness of this plant-plant communication. ebi.ac.uknih.gov

Examples of Plant Species Involved in Volatile-Mediated Priming

| Plant Species | Volatile Cue(s) | Observed Priming Effect | Reference |

|---|---|---|---|

| Lima Bean (Phaseolus lunatus) | cis-3-hexenyl acetate, methyl salicylate, methyl jasmonate | Induction and priming of indirect defenses. | nih.gov |

| Maize (Zea mays) | (Z)-3-hexenal, (Z)-3-hexen-1-ol, (Z)-3-hexenyl acetate | Enhanced production of jasmonic acid and volatile sesquiterpenes upon herbivory. | nih.gov |

| Hybrid Poplar | cis-3-hexenyl acetate | Priming of defense genes and metabolites. | usp.br |

| Wild Tobacco (Nicotiana attenuata) | Volatiles from sagebrush (Artemisia tridentata) | Priming of defense responses. | thefrostlab.com |

In addition to communicating with their neighbors, plants also use volatile signals for within-plant communication. This is particularly important for large or modular plants where vascular connections between different parts may be limited. usp.br Airborne signals can travel from a damaged leaf to other, undamaged leaves on the same plant, inducing a systemic defense response. usp.br

The green leaf volatile cis-3-hexenyl acetate has been shown to be a vital component in this intra-plant signaling in species like lima bean and hybrid poplar. usp.br When one part of the plant is attacked, the release of these volatiles can prime or induce defenses in other parts of the plant, ensuring that the entire organism is prepared for a potential widespread attack. usp.br This external signaling pathway complements the internal, vascular-based signaling systems.

A significant challenge in the field of plant neurobiology is understanding how plants perceive and transduce volatile signals. While the existence of plant-plant communication via VOCs is well-established, the specific receptors and downstream signaling pathways are still largely under investigation. oup.comusp.br

It is proposed that VOCs could be recognized as damage-associated molecular patterns (DAMPs), which are signals derived from the plant's own tissues that indicate damage and initiate a defense response. oup.com The perception of these signals is thought to occur at the cell surface, likely involving membrane-bound receptors. However, identifying these specific receptors for the vast array of signaling volatiles remains an active area of research. oup.com

Once a volatile signal is perceived, it triggers a cascade of intracellular events. This can include changes in ion fluxes across the cell membrane, the generation of reactive oxygen species (ROS), and the activation of protein kinases. These early events then lead to the activation of phytohormone signaling pathways, primarily involving jasmonic acid (JA) and salicylic acid (SA), which in turn regulate the expression of defense-related genes. mdpi.com

For some volatiles, like methyl salicylate and methyl jasmonate, the mechanism involves their conversion back into the active hormones, salicylic acid and jasmonic acid, respectively, within the receiving plant's cells. usp.br For other compounds, such as green leaf volatiles, the exact mechanism of perception and signal transduction is yet to be fully elucidated. usp.br

Interactions of this compound with Non-Plant Organisms (Excluding Humans)

The influence of this compound and its related compounds extends beyond the plant kingdom, directly affecting the behavior of insects.

This compound and other green leaf volatiles can have a dual effect on insect pests, acting as either an attractant or a repellent depending on the insect species and the context. foreverest.net Herbivorous insects have evolved to use these plant volatiles as cues to locate their host plants. nih.gov For example, the compound cis-3-Hexenyl Acetate in maize volatiles has been found to attract the fall armyworm (Spodoptera frugiperda) for oviposition. foreverest.net

Conversely, these same compounds can also act as repellents. The release of a blend of defense VOCs, including (Z)-3-hexenyl acetate and methyl salicylate, by cotton plants upon infestation by the cotton aphid (Aphis gossypii) repels the aphids. ebi.ac.uk This repellent effect is a form of direct defense for the plant. theoryofpaul.net The treatment of brassica cultivars with cis-jasmone, a related compound, was found to induce the emission of volatiles, including methyl salicylate, which were repellent to aphids. frontiersin.org

The behavioral response of an insect to a particular volatile is often dose-dependent and can be influenced by the presence of other compounds in the volatile blend. slideshare.net This complexity highlights the intricate nature of chemical communication in ecological systems.

Behavioral Effects of Related Volatiles on Insect Pests

| Insect Pest | Volatile Compound(s) | Behavioral Effect | Reference |

|---|---|---|---|

| Cotton Aphid (Aphis gossypii) | (Z)-3-hexenyl acetate, methyl salicylate | Repellence | ebi.ac.uk |

| Fall Armyworm (Spodoptera frugiperda) | cis-3-Hexenyl Acetate | Attraction (Oviposition) | foreverest.net |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | cis-3-hexenyl acetate, linalool, methyl salicylate | Attraction | theoryofpaul.netnih.gov |

| Myzus persicae Aphids | methyl isothiocyanate, methyl salicylate, cis-jasmone | Repellence | frontiersin.org |

Influence on Microbial Community Dynamics (e.g., Rhizosphere, Phyllosphere)

The influence of this compound on microbial community dynamics in the rhizosphere (the soil region directly influenced by root secretions) and the phyllosphere (the aerial surfaces of plants) is a complex area of study with limited direct research on this specific compound. However, by examining its constituent parts—a green leaf volatile (GLV) moiety (cis-3-hexenol) and a salicylate moiety—we can infer its likely roles. Plant-emitted volatile organic compounds (VOCs) are known to play a significant role in structuring the microbial communities that inhabit plant surfaces and the surrounding soil. researchgate.netoup.com

Salicylic acid and its derivatives are well-established phytohormones that play a crucial role in plant defense signaling, particularly against biotrophic pathogens. nih.govnih.gov The application of salicylic acid has been shown to alter the composition and diversity of the phyllosphere microbiome. nih.gov Studies on Arabidopsis have demonstrated that elevated salicylic acid signaling can increase the diversity of the bacterial community in the phyllosphere, allowing for the colonization of rarer taxa while a core community remains dominant. nih.gov In the rhizosphere, salicylic acid can also remodel the microbial community, enriching for beneficial microbes that can enhance plant resistance to soil-borne pathogens like Fusarium oxysporum. nih.gov This suggests that the salicylate portion of this compound could contribute to structuring microbial communities by modulating plant immune responses and creating a selective environment for certain microbial taxa.

The cis-3-hexenol component, a typical GLV, is released upon plant damage and can also influence microbial activity. While many studies focus on the role of GLVs in plant-insect interactions, these compounds can also have direct or indirect effects on microbes. Some VOCs, including certain GLVs, possess antimicrobial properties that can inhibit the growth of pathogenic microbes on plant surfaces. oup.com Conversely, some microbes are capable of metabolizing plant-emitted volatiles, using them as a carbon source. oup.com The release of GLVs can signal a state of plant stress or injury, which might, in turn, alter the suitability of the plant surface as a habitat for different microbial species. For instance, in strawberries, genotypic variation in the emission of floral VOCs, including the related compound cis-3-hexenyl acetate, was found to influence the floral bacterial and fungal communities. oup.com

Evolutionary Aspects of this compound Production and Perception in Ecosystems

The production of this compound by plants and its perception by other organisms, particularly insects, are products of a long co-evolutionary history. The evolution of this and other herbivore-induced plant volatiles (HIPVs) is driven by the constant selective pressures exerted by herbivory and pathogenesis. nih.govtandfonline.com

The synthesis of this compound is intrinsically linked to plant defense mechanisms. It is formed from salicylic acid, a key signaling molecule in systemic acquired resistance (SAR), and cis-3-hexen-1-ol (B126655), a GLV produced via the oxylipin pathway upon tissue damage. nih.govscentree.co This dual origin suggests an evolutionary advantage in producing a single compound that can convey multiple messages. The release of this compound upon herbivore attack serves as a reliable cue, indicating not only tissue damage (from the GLV component) but also the activation of the salicylic acid-dependent defense pathway.

From an evolutionary perspective, the ability to produce this compound likely conferred a fitness advantage to plants by enabling more complex and effective defense strategies. These include:

Indirect Defense: A primary driver for the evolution of HIPVs is their role in attracting natural enemies of herbivores, such as predators and parasitoids. nih.govoup.com Compounds like methyl salicylate, a close relative of this compound, are known attractants for a variety of beneficial insects. nih.gov By releasing a specific volatile blend that includes this compound, a plant can "call for help," increasing the likelihood that its attackers will be preyed upon. This tritrophic interaction (plant-herbivore-natural enemy) is a classic example of co-evolution.

Direct Defense: While primarily known for their signaling roles, some HIPVs can have direct deterrent or toxic effects on herbivores. oup.com The salicylate moiety, in particular, is associated with defense against a range of pests.

The perception of this compound by insects has also co-evolved. Herbivorous insects may evolve to use this compound as a cue to locate host plants. However, they may also evolve to avoid plants that emit high levels of this compound, as it signals a well-defended plant and the likely presence of predators. Conversely, predatory and parasitic insects have evolved highly sensitive olfactory systems to detect specific HIPVs like this compound, which guide them to their prey or hosts. researchgate.net This creates a dynamic "arms race" where plants evolve more complex volatile signals, and insects evolve more sophisticated ways to interpret them.

The intraspecific variation observed in the production of related compounds like cis-3-hexenyl acetate in lima bean populations suggests that the production of these volatiles is under active selection and can be tailored to specific ecological contexts. ebi.ac.uk This variability is the raw material for evolution, allowing plant populations to adapt their chemical signaling strategies to changing environments and pest pressures.

Research Findings on Related Volatiles

As direct research on the specific microbial and evolutionary roles of this compound is limited, the following table summarizes findings on closely related compounds, providing context for its potential functions.

| Compound | Organism(s) | Research Focus | Key Finding | Reference(s) |

| cis-3-Hexenyl acetate | Lima bean (Phaseolus lunatus), Pepper (Capsicum annuum) | Plant-plant communication, Growth-defense trade-offs | Exposure led to reduced herbivory in lima bean but had varied effects on growth and reproduction between the two species, indicating species-specific responses. | thefrostlab.com |

| cis-3-Hexenyl acetate | Maize (Zea mays) | Plant defense priming | Induces transcriptional changes that prime oxylipin signaling and induced resistance against herbivores. | thefrostlab.com |

| Methyl salicylate | Various plants | Tritrophic interactions | Acts as a herbivore-induced plant volatile that attracts natural enemies of herbivores. | nih.govoup.com |

| Salicylic acid | Arabidopsis thaliana | Phyllosphere microbiome | Elevated salicylic acid signaling increased bacterial diversity in the phyllosphere. | nih.gov |

| Salicylic acid | Watermelon (Citrullus lanatus) | Rhizosphere microbiome | Application remodeled the rhizosphere microbiome and induced resistance against Fusarium oxysporum. | nih.gov |

| cis-3-Hexenol | Maize (Zea mays) | Plant defense signaling | Induces the production of other defense volatiles like cis-3-hexenyl acetate and methyl salicylate. | nih.gov |

Analytical Methodologies for Characterizing Cis 3 Hexenyl Salicylate in Complex Biological Matrices

Extraction and Sample Preparation Techniques for Volatile Analysis

Given the volatile nature of cis-3-Hexenyl salicylate (B1505791), sample preparation techniques are pivotal for its effective isolation from the matrix while minimizing analyte loss and concentrating it for detection. The choice of extraction method is critical and depends on the sample matrix's complexity and the concentration of the target analyte.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely employed for the analysis of volatile and semi-volatile organic compounds. mdpi.com The method utilizes a fused-silica fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. mdpi.com

For a compound like cis-3-Hexenyl salicylate, Headspace SPME (HS-SPME) is particularly advantageous. In this mode, the fiber is exposed to the vapor phase (headspace) above the sample, which prevents non-volatile, high-molecular-weight compounds in the matrix from contaminating the fiber. This approach is ideal for isolating volatiles from complex solid or liquid biological samples. HS-SPME has been successfully used to explore the volatile composition of various biological materials, such as the buds of Trichosanthes anguina L., where this compound was identified as a key differential compound. researchgate.net The selection of the fiber coating is crucial for efficient extraction; coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often used for a broad range of volatiles. mdpi.com

Table 1: Example HS-SPME Parameters for Volatile Compound Analysis in Biological Matrices

| Parameter | Condition | Source(s) |

| Sample | 0.5 g homogenized tea in a 20 mL headspace vial | mdpi.com |

| Fiber | DVB/CAR/PDMS (50/30 μm) | mdpi.com |

| Incubation Temp. | 60 °C | mdpi.com |

| Extraction Time | 60 min | mdpi.com |

| Desorption | 250 °C for 5 min in GC injector | mdpi.com |

This table presents typical conditions used in the analysis of volatiles in complex matrices, which are applicable for compounds like this compound.

Dynamic Headspace Sampling, often integrated with a purge-and-trap system, is another powerful technique for enriching volatile analytes from a sample. This method involves passing a continuous flow of inert gas, such as helium or nitrogen, through or over the sample. The gas strips the volatile compounds from the matrix and carries them onto a sorbent trap. theanalyticalscientist.comscience.gov The trapped analytes are then thermally desorbed and transferred to the gas chromatograph for analysis.

This technique is highly effective for trace-level analysis as it can process a larger volume of the headspace compared to the static equilibrium of SPME, leading to greater sensitivity. glsciences.eu Systems like the ITEX (In-Tube Extraction) dynamic headspace offer rapid and efficient enrichment of volatiles. glsciences.eu Dynamic headspace has been applied to analyze a wide array of samples, including blackberries, where it was used to isolate compounds like methyl salicylate. usda.gov The choice of sorbent material in the trap is critical and is based on the volatility of the target compounds; Tenax TA is a common choice for semi-volatiles. science.govusda.gov

While headspace techniques are preferred for many volatile analyses, optimized solvent extraction remains a viable option, particularly when the biological matrix is less complex or when higher sample throughput is needed. The success of this method hinges on the selection of an appropriate solvent that can effectively solubilize this compound while minimizing the co-extraction of interfering substances. nih.gov

The choice of solvent is critical; for a moderately polar compound like this compound, solvents such as methanol (B129727), ethanol, or acetone (B3395972) may be employed. nih.gov To enhance efficiency and selectivity, parameters such as extraction time, temperature, and pH must be carefully optimized. For instance, studies on plant materials have shown that a mixture of solvents can be used to extract a broad range of phytochemicals, including phenolic compounds related to salicylates. nih.gov However, a significant drawback for volatile analysis is the potential loss of the analyte during the solvent evaporation step, which is necessary to concentrate the sample before injection into the GC.

Chromatographic Separation and Detection Methods

Following extraction, chromatographic techniques are required to separate this compound from other co-extracted volatile compounds. The detection method provides the means for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. ebi.ac.uk The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint.

For this compound, a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5MS) is typically used for separation. nist.govmdpi.com The identification is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a pure standard. fmach.it Quantification is achieved by creating a calibration curve from standards of known concentrations. GC-MS provides excellent sensitivity and selectivity, making it suitable for detecting this compound even at trace levels in complex biological matrices such as plant volatiles and human saliva. researchgate.netebi.ac.uk

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition | Source(s) |

| Instrument | Agilent 6890 GC with 5973 MS Detector | usda.gov |

| Column | DB-WAX (30 m × 0.25 mm, 0.50 µm film) | usda.gov |

| Carrier Gas | Helium (Constant flow) | usda.govfmach.it |

| Oven Program | Start at 40°C, ramp to 230°C | usda.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | usda.govmdpi.com |

| Mass Range | m/z 35–450 | usda.govmdpi.com |

This table illustrates common instrumental settings for the GC-MS analysis of volatiles in biological samples.

While GC-MS can identify and quantify chemical compounds, it cannot provide information about their odor or biological activity. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by combining chemical separation with human sensory perception. glsciences.eu In a GC-O system, the effluent from the GC column is split, with one portion directed to a chemical detector (like an MS) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Precursors or Non-Volatile Conjugates

While this compound itself is a volatile compound typically analyzed by gas chromatography, its precursors and non-volatile conjugates, often found in biological matrices like plant tissues, necessitate the use of High-Performance Liquid Chromatography (HPLC). The primary precursors are salicylic (B10762653) acid and cis-3-hexenol. smolecule.comscentree.co In plants, these precursors and the final ester can exist as non-volatile glycosides, which act as aroma precursors. tea-science.comresearchgate.netresearchgate.net For instance, studies on tea leaves have identified glycosides of cis-3-hexenol and methyl salicylate, indicating that similar conjugates of this compound could be present. researchgate.net

The analysis of these compounds involves their extraction from the matrix, followed by separation and detection via HPLC, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. Salicylic acid and its derivatives are well-suited for HPLC analysis due to their chromophoric nature. researchgate.net The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient mode to effectively separate compounds with varying polarities. researchgate.netmetabolomexchange.org The analysis of these non-volatile forms is crucial for understanding the biosynthesis and storage of fragrance compounds in organisms. researchgate.net

Table 1: Illustrative HPLC Parameters for Precursor Analysis This table provides a generalized set of parameters based on methods for related analytes.

| Parameter | Specification |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm) metabolomexchange.org |

| Mobile Phase A | Water with 0.1% Formic Acid metabolomexchange.org |

| Mobile Phase B | Acetonitrile or Methanol researchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min researchgate.netscience.gov |

| Detection | Photodiode Array (PDA) at ~280-305 nm or MS |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C metabolomexchange.org |

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to confirm the molecular structure, including the specific cis-(Z) configuration of the double bond. researchgate.netnih.govmdpi.com

In the ¹H NMR spectrum, characteristic signals include multiplets in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the protons on the salicylate ring. The proton of the hydroxyl group typically appears as a broad singlet. The cis configuration of the C3-C4 double bond in the hexenyl moiety is confirmed by the coupling constant (³JHH) of the vinyl protons, which is typically around 10-11 Hz. researchgate.net The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxyl carbon, the aromatic carbons, the vinyl carbons of the double bond, and the aliphatic carbons of the hexenyl chain. nih.govspectrabase.com Detailed analysis of NMR data from studies on related salicylates in willow bark has demonstrated the power of this technique in identifying specific isomers and substitution patterns even in complex mixtures. mdpi.com

Table 2: Characteristic NMR Chemical Shifts (δ) for this compound Data compiled from publicly available spectral databases. nih.govspectrabase.com

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | ~ 6.8 - 7.8 | ~ 117 - 161 |

| Phenolic OH | Variable | - |

| Ester Methylene (-CH₂-O) | ~ 4.3 | ~ 65 |

| Vinyl Protons (-CH=CH-) | ~ 5.3 - 5.6 | ~ 123, 134 |

| Allylic Methylene (=CH-CH₂-) | ~ 2.5 | ~ 27 |

| Terminal Methyl (-CH₃) | ~ 0.9 | ~ 14 |

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of modern metabolomics and is highly effective for the analysis of this compound in complex biological samples. technologynetworks.com Techniques like UPLC-HRMS, often using Orbitrap-based mass analyzers such as the Q Exactive, provide the high resolving power (often >100,000) and mass accuracy (<5 ppm) needed to distinguish between metabolites with very similar masses. metabolomexchange.orgtechnologynetworks.com

In a typical metabolomic workflow, an extract from a biological matrix (e.g., plant tissue, human saliva) is analyzed to generate a comprehensive profile of small molecules. metabolomexchange.orgebi.ac.uk HRMS allows for the confident identification of this compound based on its accurate mass-to-charge ratio (m/z) and its isotopic pattern. The exact mass of the [M+H]⁺ ion for C₁₃H₁₆O₃ is 221.1178, which HRMS can measure with high precision. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to generate fragmentation patterns that serve as a structural fingerprint, enabling differentiation from isomers like trans-3-Hexenyl Salicylate or other salicylate esters. This capability is crucial for untargeted studies aiming to discover novel biomarkers or understand metabolic pathways. technologynetworks.com

Table 3: Typical UPLC-HRMS Parameters for Metabolomic Analysis This table presents a generalized set of parameters for untargeted profiling. metabolomexchange.org

| Parameter | Specification |

| Instrument | UPLC system coupled to a Q Exactive HRMS or similar |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative switching science.gov |

| Scan Mode | Full MS scan followed by data-dependent MS/MS (dd-MS2) |

| Mass Range | 100 - 1000 m/z |

| Full MS Resolution | 70,000 - 140,000 |

| dd-MS2 Resolution | 17,500 |

| Spray Voltage | 3.5 - 4.0 kV |

| Capillary Temperature | 270 - 340 °C |

Quantification and Calibration Strategies in Environmental and Biological Samples

Accurate quantification of this compound in diverse and complex matrices, such as environmental water or soil samples and biological fluids, requires robust and validated analytical methods. researchgate.net The development of such a method begins with establishing linearity by constructing a calibration curve. This is achieved by analyzing a series of standard solutions of known concentrations to plot the instrument response against concentration. researchgate.net The resulting curve should have a high coefficient of determination (r² > 0.99) over a defined concentration range. researchgate.net

To correct for variations in sample preparation and instrument response, an internal standard is often employed. The internal standard is a compound with similar chemical properties to the analyte but not present in the sample, which is added at a constant concentration to all samples and standards. metabolomexchange.org For LC-MS based methods, isotopically labeled analogs are ideal, though other compounds like reserpine (B192253) have been used in metabolomic studies. metabolomexchange.org

Method validation is critical to ensure reliable data. Key parameters that must be assessed include the Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net Further validation involves determining the method's accuracy, often through spike-recovery experiments where a known amount of the analyte is added to a real sample matrix, and precision (repeatability and reproducibility). researchgate.net

Table 4: Key Parameters for Quantitative Method Validation This table summarizes essential metrics for ensuring data quality in analytical quantification.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | The correlation coefficient of the calibration curve. | > 0.99 researchgate.net |

| Limit of Detection (LOD) | The lowest detectable analyte concentration. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest quantifiable analyte concentration. | Signal-to-Noise ratio of 10:1 researchgate.net |

| Accuracy (% Recovery) | The closeness of a measured value to the true value. | 80 - 120% researchgate.net |

| Precision (% RSD) | The degree of scatter between a series of measurements. | < 15-20% |

Synthetic Chemistry and Chemical Derivatization of Cis 3 Hexenyl Salicylate

Established Synthetic Routes for cis-3-Hexenyl Salicylate (B1505791) Production

The industrial production of cis-3-Hexenyl salicylate primarily relies on well-established chemical reactions, namely esterification and transesterification. foreverest.net

Esterification Reactions and Catalytic Systems

The most direct method for synthesizing this compound is through the esterification of salicylic (B10762653) acid with cis-3-hexenol. foreverest.netscentree.co This reaction typically involves heating the two reactants in the presence of an acid catalyst. A common technique is azeotropic esterification, which helps to drive the reaction to completion by removing the water formed during the process. chemicalbook.com

Various catalytic systems can be employed to facilitate this reaction. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. smolecule.com Research into solid acid catalysts and other more selective catalytic systems is ongoing to improve yield and minimize byproducts.

Transesterification Methodologies

An alternative and often preferred route for producing high-purity this compound is the transesterification of a salicylic acid ester, most commonly methyl salicylate, with cis-3-hexenol. foreverest.netgoogle.com This method is particularly advantageous as it often proceeds under milder conditions and can circumvent some of the equilibrium limitations associated with direct esterification.

The reaction involves heating methyl salicylate and cis-3-hexenol, typically at temperatures ranging from 140°C to 170°C. smolecule.com A key aspect of this methodology is the use of a catalyst to facilitate the exchange of the alcohol moiety. Tin-based catalysts, such as di-n-butyl tin diacetate and tin(II) octoate, have proven to be highly effective, leading to high conversion rates. smolecule.comepo.org The process often involves distilling off the methanol (B129727) byproduct to shift the equilibrium towards the formation of the desired product. chemicalbook.com Patents describe processes where the reaction is carried out under reduced pressure to aid in the removal of methanol, achieving yields of over 90%. google.com

Table 1: Comparison of Conventional Synthesis Methods

| Method | Reactants | Catalyst Examples | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Salicylic acid, cis-3-hexenol | Sulfuric acid | Azeotropic removal of water | Direct, one-step process | Potential for side reactions with strong acids |

| Transesterification | Methyl salicylate, cis-3-hexenol | Di-n-butyl tin diacetate, Tin(II) octoate | 140-170°C, removal of methanol | High purity, milder conditions, high yields | Requires a starting ester |

Stereoselective Synthesis of the cis-Isomer

The characteristic green note of this compound is intrinsically linked to the cis (or Z) configuration of the double bond in the hexenyl portion of the molecule. scentree.co Therefore, maintaining this stereochemistry during synthesis is crucial.

The primary challenge lies in the synthesis of the precursor, cis-3-hexenol itself. The selective semi-hydrogenation of 3-hexyn-1-ol (B147329) is a critical step, and various catalytic systems, often proprietary, have been developed for this purpose. perfumerflavorist.com These systems typically use a poisoned palladium catalyst to prevent over-reduction to hexanol and to minimize isomerization to other hexenol isomers. perfumerflavorist.com Once a high-purity cis-3-hexenol is obtained, the subsequent esterification or transesterification reactions generally proceed without affecting the double bond's configuration, thus yielding the desired this compound. Research into novel stereoselective methods, such as the Prins cyclization, continues to be an area of academic interest for creating specific isomers of related compounds. rsc.org

Novel Synthetic Methodologies and Process Optimization

In response to the growing demand for more environmentally friendly and efficient chemical processes, research into novel synthetic routes for this compound is actively being pursued.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fragrance ingredients. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient processes. For salicylate synthesis, this can involve exploring solid acid catalysts to replace corrosive mineral acids in esterification, or developing more recyclable and benign catalysts for transesterification. While specific research on green synthesis of this compound is emerging, the broader field of fragrance synthesis is moving towards these more sustainable practices.

Biocatalytic and Enzymatic Synthesis Routes

A promising avenue for the sustainable production of this compound is the use of biocatalysts, such as enzymes. Lipases, for example, are known to catalyze esterification and transesterification reactions under mild conditions and with high selectivity. This approach could offer several advantages over traditional chemical methods, including reduced energy consumption, fewer byproducts, and the avoidance of harsh reagents and metal catalysts. While the enzymatic synthesis of other fragrance esters is well-documented, specific applications to this compound are a developing area of research. The enzymatic reduction of cis-3-hexenal (B147320) to cis-3-hexenol in plants provides a natural precedent for the potential of biocatalysis in this synthetic pathway. perfumerflavorist.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salicylic acid |

| cis-3-hexenol |

| Methyl salicylate |

| Sulfuric acid |

| Di-n-butyl tin diacetate |

| Tin(II) octoate |

| Methanol |

| 3-hexyn-1-ol |

| Palladium |

| Hexanol |

Derivatization and Structural Modification for Structure-Activity Relationship Studies (Excluding Human Applications)

The investigation of structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding how molecular architecture influences their chemical and physical properties, particularly outside of human applications. These studies often involve systematic modifications of the parent molecule to probe its interactions in various systems, such as with insect receptors or in atmospheric chemical reactions. Derivatization typically targets the two main components of the molecule: the salicylate ring and the cis-3-hexenyl ester side chain.

Modification of the ester group is a primary strategy. By substituting the salicylic acid moiety with other acids during synthesis, a range of cis-3-hexenyl esters can be created. For instance, derivatives such as cis-3-hexenyl acetate (B1210297), cis-3-hexenyl butyrate, and cis-3-hexenyl benzoate (B1203000) are synthesized by reacting cis-3-hexen-1-ol (B126655) with acetic acid, butyric acid, or benzoic acid, respectively. foreverest.net These structural changes, while seemingly minor, can significantly alter the compound's properties. In the context of plant-herbivore interactions, volatile organic compounds (VOCs) derived from cis-3-hexen-1-ol can act as attractants or repellents for different insect species. foreverest.net For example, while cis-3-hexen-1-ol itself attracts certain beetles, its ester derivatives may exhibit different chemosensory effects, forming the basis for SAR studies in insect chemical ecology. foreverest.netresearchgate.net

A key area of non-human SAR study is in atmospheric chemistry. The reactivity of volatile organic compounds in the atmosphere is highly dependent on their structure. A recent study investigated the gas-phase kinetics of a series of cis-3-hexenyl esters with hydroxyl (OH) radicals, which are a primary oxidant in the troposphere. acs.org By systematically altering the ester group, researchers were able to quantify the impact of the structural modification on the reaction rate coefficient, providing insight into the atmospheric lifetime of these compounds. acs.org The results from this research demonstrate a clear structure-activity relationship, where the size and structure of the ester group influence the compound's reactivity. acs.org

| Derivative Name | Abbreviation | Reaction Rate Coefficient (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) acs.org |

| cis-3-Hexenyl formate | Z3HF | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | Z3HAc | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 |

| cis-3-Hexenyl 3-methyl butanoate | Z3H3MeB | 5.39 ± 0.61 |

| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 |

| cis-3-Hexenyl benzoate | Z3HBz | 3.41 ± 0.28 |

| cis-3-Hexenyl cis-3-hexenoate | Z3HZ3H | 10.58 ± 1.40 |

This interactive table summarizes the reaction rate coefficients for various cis-3-hexenyl esters with OH radicals, illustrating a clear structure-activity relationship.

Further derivatization can target the salicylate ring itself through electrophilic substitution reactions, though this is less commonly explored in non-human SAR studies compared to ester modification. However, principles from related fields, such as the alkylation of salicylic acids for use as oil additives, demonstrate that the aromatic ring can be functionalized to alter physical properties. whiterose.ac.uk Such modifications could theoretically be applied to study how changes in the electronic and steric properties of the salicylate portion of this compound affect its behavior in non-biological systems.

Scale-Up Considerations for Laboratory and Research-Grade Synthesis

The transition from a benchtop synthesis to a larger, research-grade production of this compound requires careful consideration of several process parameters to maintain yield, purity, and efficiency. The primary synthesis method is the esterification of salicylic acid with cis-3-hexen-1-ol or, more commonly for scale-up, the transesterification of methyl salicylate with cis-3-hexen-1-ol. foreverest.netscentree.cochemicalbook.com

A detailed laboratory-scale synthesis via transesterification provides a foundation for scale-up considerations. chemicalbook.com In a typical procedure, methyl salicylate and a slight molar excess of cis-3-hexenol are heated in the presence of a catalyst. chemicalbook.com

Key Scale-Up Parameters:

Catalyst Selection and Loading: A common catalyst is di-n-butyl tin diacetate, used at a concentration of approximately 0.5 mol% relative to the methyl salicylate. chemicalbook.com When scaling up, maintaining this ratio is critical for reaction kinetics. The efficiency and potential for recovery and reuse of the catalyst are major economic and environmental considerations.

Temperature and Pressure Control: The reaction proceeds with a gradual temperature increase, for example from 140°C to 170°C. chemicalbook.com This temperature profile must be carefully managed in a larger reactor to ensure even heating and prevent side reactions. The reaction is initially conducted at atmospheric pressure to distill off the methanol byproduct, which drives the equilibrium toward the product side. Subsequently, the pressure is reduced (e.g., to 93.3 kPa) to facilitate the removal of the remaining methanol and complete the reaction. chemicalbook.com Precise control of both temperature and vacuum is essential for maximizing yield on a larger scale.

Byproduct Removal: The efficient removal of methanol is crucial for achieving high conversion rates. In a scaled-up process, the distillation column and condenser system must be adequately sized to handle the increased volume of methanol vapor.

Purification: After the reaction, the crude product mixture contains unreacted starting materials, the catalyst, and the desired this compound. Purification is typically achieved by fractional distillation under high vacuum (e.g., 1.3 kPa). chemicalbook.com Scaling up this step requires larger distillation equipment capable of achieving the necessary low pressure and temperature control (e.g., 160-163°C) to separate the product from less volatile impurities and the catalyst. chemicalbook.com

Yield and Process Efficiency: Documented laboratory methods report high yields, ranging from 89.2% to 92.2%. chemicalbook.com Maintaining this level of efficiency during scale-up is a primary goal. One significant consideration for process efficiency is the handling of the distillation residue. This residue, which contains the tin catalyst along with some product, can be recycled by adding it to a subsequent batch, thereby reducing waste and catalyst cost. chemicalbook.com

Isomer Separation: In syntheses involving isomers, separation can be a significant challenge at scale. A common strategy in synthetic chemistry is to convert a mixture of isomers that are difficult to separate into derivatives (e.g., acetate or benzoate esters) that have different physical properties, allowing for easier separation by chromatography or distillation. mdpi.com While this compound itself is synthesized from a specific isomer (cis-3-hexen-1-ol), this principle of derivatization for purification is a valuable tool in the scale-up of related compounds. mdpi.com

| Parameter | Laboratory Scale Example chemicalbook.com | Scale-Up Consideration |

| Reactants | Methyl salicylate (1.5 mol), cis-3-Hexenol (1.66 mol) | Accurate molar ratio control in larger vessels. |

| Catalyst | Di-n-butyl tin diacetate (0.0075 mol) | Efficient mixing to ensure even catalyst distribution. Catalyst recovery and reuse. |

| Temperature | 140°C → 170°C | Uniform heat transfer in large reactors to avoid hotspots and side reactions. |

| Pressure | Atmospheric → 93.3 kPa (reduced) | Robust vacuum system sized for larger volume to efficiently remove methanol. |

| Purification | Fractional distillation at 1.3 kPa / 160-163°C | High-efficiency distillation columns; managing high-boiling residues. |

| Yield | 89.2% - 92.2% | Optimization of all parameters to maintain high conversion and minimize losses during purification and transfer. |

| Waste | Distillation residue containing catalyst. | System for recycling catalyst-containing residue into subsequent batches. |

This interactive table outlines key parameters from a documented laboratory synthesis and the associated considerations for scaling up production to research-grade quantities.

Biotechnological and Agricultural Research Applications Non Human Focus

Genetic Engineering of Plants for Enhanced cis-3-Hexenyl Salicylate (B1505791) Production

While direct genetic engineering of plants to specifically enhance cis-3-Hexenyl salicylate is not yet widely documented, the principles for achieving this are well-established through research on its precursor pathways. maxapress.com Production of this compound relies on the convergence of two major metabolic routes: the lipoxygenase (LOX) pathway for the C6 alcohol (cis-3-hexenol) and the shikimate pathway for salicylic (B10762653) acid. foreverest.netmaxapress.com Genetic manipulation strategies would, therefore, target key enzymatic steps in these pathways to increase the pool of available precursors for its synthesis.

Modulating the expression of specific genes is a primary strategy for enhancing the production of desired volatile compounds. To increase the flux towards this compound, a dual-pathway enhancement would be necessary. This involves upregulating genes that produce the precursors and potentially downregulating genes that divert these precursors into other metabolic channels.

For the cis-3-hexenol portion, key targets are in the lipoxygenase (LOX) pathway, which metabolizes fatty acids like linolenic acid into C6 volatiles. maxapress.com For the salicylic acid portion, the primary route in plants involves the enzyme isochorismate synthase (ICS). maxapress.com Genetic engineering could involve the simultaneous overexpression of genes such as lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH) for the hexenol component, alongside isochorismate synthase (ICS) for the salicylate component.

Table 1: Potential Gene Targets for Modifying this compound Biosynthesis

| Pathway | Gene Target | Engineering Strategy | Expected Outcome |

| Lipoxygenase (LOX) Pathway | Lipoxygenase (LOX) | Overexpression | Increased production of fatty acid hydroperoxides, the initial step for GLV synthesis. |

| Hydroperoxide Lyase (HPL) | Overexpression | Increased cleavage of hydroperoxides to form C6 aldehydes, direct precursors to cis-3-hexenol. nih.gov | |

| Alcohol Dehydrogenase (ADH) | Overexpression | Enhanced conversion of cis-3-hexenal (B147320) to cis-3-hexenol. | |

| Shikimate Pathway | Isochorismate Synthase (ICS) | Overexpression | Increased synthesis of isochorismate, the direct precursor for salicylic acid in plants. maxapress.com |

| Phenylalanine Ammonia-Lyase (PAL) | Overexpression | Potential alternative strategy to increase phenylpropanoid precursors for salicylic acid. maxapress.com | |

| Competing Pathways | Various | Knockdown/Knockout | Reduction in the synthesis of competing compounds, thereby increasing precursor availability for this compound. |

The CRISPR-Cas9 system offers a precise and powerful tool for engineering plant metabolic pathways. addgene.orgfrontiersin.org Unlike simple overexpression, CRISPR-Cas9 can be used for highly targeted gene knockouts, promoter editing, and precise gene insertions, allowing for more nuanced control over metabolism. frontiersin.orgmdpi.com

For enhancing this compound production, CRISPR-Cas9 could be employed in several ways:

Promoter Engineering: The cis-regulatory elements in the promoter regions of key biosynthetic genes (e.g., LOX, HPL, ICS) could be edited to enhance their expression levels under specific conditions or constitutively. frontiersin.org

Knockout of Competing Enzymes: Genes encoding enzymes that divert linolenic acid or isochorismate into alternative pathways could be knocked out. This would effectively channel a greater proportion of metabolic resources toward the synthesis of cis-3-hexenol and salicylic acid.

Multiplex Editing: CRISPR-Cas9 allows for the simultaneous editing of multiple genes. mdpi.com This is ideal for a multi-component volatile like this compound, as it would enable the concurrent upregulation of both the LOX and shikimate pathways, a feat difficult to achieve with traditional breeding or single-gene overexpression. For instance, researchers have successfully used CRISPR-Cas9 to mutate three salicylic acid hydroxylase genes in rice, demonstrating the tool's efficacy in manipulating the salicylic acid pathway. mdpi.com